2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one
Description
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is a complex organic compound with a unique structure that includes a hydrazone group and a pentyl side chain
Properties
Molecular Formula |
C10H18N6O |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one |
InChI |
InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
InChI Key |
IRONQDVFUWELJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN\1C2C(C(=O)N/C1=N/N)NC=N2 |
Canonical SMILES |
CCCCCN1C2C(C(=O)NC1=NN)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
Scientific Research Applications
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazone Derivatives: Compounds like (E)-2-hydrazono-3-methyl-1,2,3,4,5,7-hexahydropurin-6-one share structural similarities but differ in their side chains.
Azo Compounds: These compounds, formed through the oxidation of hydrazones, exhibit distinct chemical and physical properties.
Hydrazine Derivatives: Reduction products of hydrazones, these compounds have different reactivity profiles and applications.
Uniqueness
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is unique due to its specific hydrazone linkage and pentyl side chain, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
